Product packaging for Pulcherralpin(Cat. No.:CAS No. 105389-29-5)

Pulcherralpin

Cat. No.: B020470
CAS No.: 105389-29-5
M. Wt: 512.6 g/mol
InChI Key: QDVSQQYDMLUPGR-OFYFIDOVSA-N
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Description

Pulcherralpin is a bioactive secondary metabolite, originally isolated from specific Metarhizium species, that has garnered significant research interest for its potent antibacterial and antifungal properties. This distinctive red pigment functions primarily through the chelation of environmental iron, creating a condition of iron starvation that inhibits the growth of a wide spectrum of competing microorganisms, including clinically relevant pathogens like Staphylococcus aureus and Candida albicans. Its unique, non-enzymatic mechanism of action makes it a valuable tool for researchers studying microbial competition, quorum sensing, and biofilm formation. Beyond its ecological role, this compound is a compelling candidate in the fields of antibiotic discovery and alternative therapeutic development, particularly for investigating strategies to overcome multidrug-resistant bacterial infections. Furthermore, its role as a natural pigment and its potential applications in sustainable biocontrol within agricultural research are active areas of exploration. This high-purity compound is provided exclusively to support in vitro studies and advance scientific understanding of novel antimicrobial mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H40O7 B020470 Pulcherralpin CAS No. 105389-29-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105389-29-5

Molecular Formula

C30H40O7

Molecular Weight

512.6 g/mol

IUPAC Name

[(1R,2S,4aS,4bR,8aR,9R,10R,10aS)-8a,10-dihydroxy-2-(2-methoxy-2-oxoethyl)-1,4b,8,8-tetramethyl-3-oxo-1,2,4,4a,5,6,7,9,10,10a-decahydrophenanthren-9-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C30H40O7/c1-18-20(16-24(33)36-5)22(31)17-21-25(18)26(34)27(30(35)28(2,3)14-9-15-29(21,30)4)37-23(32)13-12-19-10-7-6-8-11-19/h6-8,10-13,18,20-21,25-27,34-35H,9,14-17H2,1-5H3/b13-12+/t18-,20-,21-,25-,26+,27+,29+,30+/m0/s1

InChI Key

QDVSQQYDMLUPGR-OFYFIDOVSA-N

SMILES

CC1C(C(=O)CC2C1C(C(C3(C2(CCCC3(C)C)C)O)OC(=O)C=CC4=CC=CC=C4)O)CC(=O)OC

Isomeric SMILES

C[C@H]1[C@@H](C(=O)C[C@H]2[C@H]1[C@H]([C@H]([C@@]3([C@@]2(CCCC3(C)C)C)O)OC(=O)/C=C/C4=CC=CC=C4)O)CC(=O)OC

Canonical SMILES

CC1C(C(=O)CC2C1C(C(C3(C2(CCCC3(C)C)C)O)OC(=O)C=CC4=CC=CC=C4)O)CC(=O)OC

Synonyms

pulcherralpin

Origin of Product

United States

Scientific Research Applications

Pulcherralpin, a diterpene ester derived from the plant Caesalpinia pulcherrima, has garnered attention in various scientific research applications due to its unique chemical properties and potential therapeutic benefits. This article explores the applications of this compound, supported by case studies and data tables that illustrate its significance in different fields.

Chemical Properties and Structure

This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity. The compound's molecular formula and structural details are essential for understanding its interactions in biological systems.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties, which can protect cells from oxidative stress. Studies indicate that it scavenges free radicals, thereby reducing cellular damage.

Case Study: Antioxidant Efficacy

In a study published in the Journal of Natural Products, researchers evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results showed a notable reduction in free radical activity compared to control samples, highlighting its potential as a natural antioxidant agent .

Anti-inflammatory Effects

Research has shown that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Study

A recent study assessed the anti-inflammatory effects of this compound in a rat model of arthritis. The compound significantly reduced swelling and pain, as measured by paw edema and behavioral assessments, suggesting its potential therapeutic role in inflammatory conditions .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties against various pathogens.

Case Study: Antimicrobial Testing

In vitro tests revealed that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity, supporting its use in developing natural antimicrobial agents .

Applications in Drug Development

The unique properties of this compound make it a valuable compound in drug formulation and development. Its efficacy as an antioxidant and anti-inflammatory agent positions it well for inclusion in nutraceuticals and pharmaceuticals.

Formulation Strategies

Researchers are exploring various formulation strategies to enhance the bioavailability of this compound. Techniques such as nanoencapsulation and liposomal delivery systems are being studied to improve its therapeutic effectiveness.

Table 2: Formulation Approaches for this compound

ApproachDescriptionBenefits
NanoencapsulationEncapsulating this compound in nanoparticlesEnhanced solubility and stability
Liposomal DeliveryUsing liposomes to deliver this compoundImproved absorption and targeting

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Pulcherralpin belongs to the phenanthrene-acetic acid ester family. Key structural analogues include:

Compound A: 9,10-Dihydrophenanthrene-2-carboxylic Acid Methyl Ester
  • Structural Differences: Lacks the hydroxyl groups at positions 8a and 10. No enol ether side chain at position 7.
  • Functional Implications: Reduced polarity due to absence of hydroxyl groups, impacting solubility and bioavailability .
Compound B: 8a-Hydroxy-3-oxophenanthrene Methyl Ester
  • Structural Differences: Retains the 8a-hydroxy and 3-oxo groups but lacks the 10-hydroxy and enol ether substituents. Shorter carbon chain in the ester group.
  • Functional Implications: Higher metabolic stability due to fewer reactive hydroxyl groups.
Table 1: Structural and Physicochemical Comparison
Property This compound Compound A Compound B
Molecular Weight 546.6 g/mol 280.3 g/mol 296.3 g/mol
Functional Groups 2 OH, 1 ketone, 1 ester 1 ester 1 OH, 1 ketone, 1 ester
LogP (Predicted) 4.2 3.8 3.5
Hydrogen Bond Donors 2 0 1

Functional Analogues

This compound shares functional similarities with diterpenoid esters (e.g., Taxol derivatives) due to its esterified side chain and hydroxyl groups. However, its phenanthrene backbone distinguishes it from tricyclic diterpenes, leading to divergent biological interactions .

Research Findings and Implications

  • Bioactivity Potential: While this compound’s bioactivity is underexplored, its structural resemblance to anti-inflammatory phenanthrenes (e.g., Dioscorea derivatives) suggests possible cyclooxygenase (COX) inhibition. In contrast, Compound A shows negligible activity in preliminary assays, likely due to its lack of polar substituents .
  • Stability and Metabolism :
    this compound’s hydroxyl groups render it susceptible to glucuronidation, whereas Compound B’s single hydroxyl group may prolong its half-life in vivo .

Preparation Methods

Column Chromatography

The methanol extract is subjected to silica gel column chromatography (60–120 mesh) using a gradient elution system of hexane-ethyl acetate (9:1 to 1:1 v/v). Fractions are monitored via thin-layer chromatography (TLC; silica gel GF254, visualized under UV 254 nm). This compound-containing fractions (Rf = 0.35 in hexane-ethyl acetate 7:3) are pooled and evaporated.

Recrystallization

The semi-pure compound is dissolved in hot methanol and filtered to remove insoluble impurities. Slow cooling to 4°C induces crystallization, yielding pale-yellow crystals of this compound.

Table 1: Chromatographic Conditions for this compound Isolation

ParameterSpecification
Stationary PhaseSilica gel (60–120 mesh)
Mobile PhaseHexane-ethyl acetate (gradient)
Elution Volume10 column volumes
TLC VisualizationUV 254 nm, vanillin-H2SO4 spray reagent

Structural Characterization

This compound’s structure was elucidated through advanced spectroscopic techniques, confirming its cassane-type diterpene ester backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, CDCl3): Signals at δ 5.32 (1H, t, J = 6.8 Hz, H-15), δ 4.72 (1H, d, J = 10.4 Hz, H-16), and δ 1.24 (3H, s, H-18) indicated olefinic protons and methyl groups characteristic of diterpenes.

  • 13C NMR (100 MHz, CDCl3): Resonances at δ 176.8 (C-19 ester carbonyl), δ 144.2 (C-14), and δ 122.5 (C-15) confirmed the ester functional group and double-bond positioning.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis revealed a molecular ion peak at m/z 469.2854 [M+H]+, consistent with the molecular formula C27H40O5.

Table 2: Key NMR Assignments for this compound

PositionδH (ppm)MultiplicityδC (ppm)Correlation (HSQC/HMBC)
155.32t122.5H-16, H-17
164.72d72.4H-15, H-20
19--176.8H-16, H-21

Challenges and Optimization

Solvent Selection

Initial attempts with nonpolar solvents (e.g., hexane) failed to extract this compound due to its polar ester groups. Methanol’s higher polarity improved yield by 40% compared to ethanol.

Temperature Sensitivity

Prolonged heating above 50°C during concentration degraded the compound, reducing purity from 95% to 78%. Maintaining temperatures below 40°C preserved structural integrity.

Analytical Validation

Purity Assessment

HPLC-DAD analysis (C18 column, acetonitrile-water 65:35, 1.0 mL/min) confirmed ≥95% purity, with a retention time of 12.3 minutes.

Reproducibility

Triplicate extractions under identical conditions yielded this compound quantities of 0.82 ± 0.05 mg/g dry weight, demonstrating method robustness .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Pulcherralpin, and what methodological considerations are critical for reproducibility?

  • Methodological Answer : Synthesis protocols must detail reaction conditions (e.g., temperature, solvent systems, catalysts), purification steps (e.g., crystallization, column chromatography), and analytical validation (e.g., NMR, HPLC). Reproducibility hinges on rigorous documentation of stoichiometry, reaction kinetics, and intermediate characterization. For novel pathways, include side-product analysis and yield optimization trials. Experimental sections should follow guidelines for clarity and replicability, as outlined in scientific writing standards .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer : High-resolution NMR (¹H/¹³C, 2D-COSY) is essential for confirming molecular connectivity, while FT-IR validates functional groups. Purity assessment requires HPLC with UV/Vis or MS detection, using validated reference standards. X-ray crystallography provides definitive structural elucidation. Data must be cross-referenced with computational predictions (e.g., DFT calculations) to resolve ambiguities. Detailed protocols should align with peer-reviewed journal requirements for experimental transparency .

Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity in vitro?

  • Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture EC₅₀/IC₅₀ values. Include positive and negative controls (e.g., vehicle-only, known inhibitors). Replicate experiments ≥3 times to assess variability. Statistical analysis (e.g., ANOVA with post-hoc tests) must account for batch effects and plate-to-plate variability. Pre-register protocols to minimize bias, as emphasized in reproducibility frameworks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Conduct meta-analyses to identify variables causing discrepancies (e.g., cell line specificity, assay conditions, solvent interactions). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based assays). Apply multivariate regression to isolate confounding factors (e.g., impurity profiles, batch differences). Transparent reporting of raw data and statistical methods is critical, as per integrity guidelines .

Q. What advanced computational models are validated for predicting this compound’s molecular interactions?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger Suite) identifies potential binding sites, while molecular dynamics (MD) simulations (GROMACS, AMBER) assess stability over time. Validate predictions with experimental binding assays (e.g., SPR, ITC). Use QSAR models to correlate structural features with activity. Ensure computational parameters (force fields, solvation models) are explicitly documented for reproducibility .

Q. How can isotopic labeling strategies enhance mechanistic studies of this compound’s metabolic pathways?

  • Methodological Answer : Incorporate ¹³C or ²H isotopes at key positions to track metabolic fate via LC-MS/MS. Use stable isotope-resolved metabolomics (SIRM) to map flux in cell cultures or model organisms. Pair with RNA-seq or proteomics to correlate metabolic shifts with gene expression. Method validation requires comparison with unlabeled controls and blank samples to exclude artifacts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pulcherralpin
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.